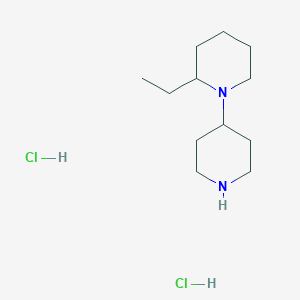

2-Ethyl-1,4'-bipiperidine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

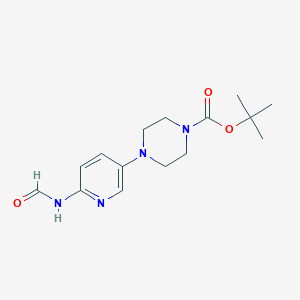

“4-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride” is a chemical compound with the CAS number 1220020-11-0 . It is also known as 1,4’-Bipiperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Chemical Reactions Analysis

Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific chemical reactions involving “4-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride” are not mentioned in the sources I have.Aplicaciones Científicas De Investigación

Anticancer Properties

The derivatives of piperidine, particularly when linked with 1,3,4-oxadiazole hybrids, have shown promising results as anticancer agents. The synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have demonstrated strong anticancer potential, comparable to doxorubicin, a standard in cancer treatment, indicating the potential for therapeutic use after further in vivo studies (Rehman et al., 2018).

Antibacterial Activity

Piperidine compounds, especially those with an azinane and 1,3,4-oxadiazole heterocyclic core, have been synthesized and evaluated for their antibacterial properties. They demonstrated moderate inhibitory activity against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting significant activity against strains like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Molecular Structure Insights

Studies have explored the crystal and molecular structure of piperidine derivatives, revealing insights into their chemical behavior and stability. For instance, the molecular structure of certain piperidine derivatives has been analyzed, showing how hydrogen bonding and C-H…π interactions play a crucial role in their stability (Khan et al., 2013).

Cardiovascular and Electrochemical Applications

Research has extended into the cardiovascular activity and electrochemical oxidation of nitriles of piperidine derivatives. These studies provide a comparative analysis of their electrochemical oxidation abilities, offering potential applications in medicinal chemistry and pharmacology (Krauze et al., 2004).

Crystallographic Studies

Detailed crystallographic studies have been conducted on various piperidine derivatives, shedding light on the influence of intramolecular and intermolecular hydrogen bonds on the conformation and molecular packing of these compounds in crystals. This research contributes significantly to our understanding of the structural properties of these chemical compounds (Kuleshova & Khrustalev, 2000).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with enzymes such as liver carboxylesterase 1 .

Mode of Action

It is suggested that similar compounds may undergo a series of successive protonations .

Biochemical Pathways

Related compounds have been implicated in the detoxification of xenobiotics and in the activation of ester and amide prodrugs .

Result of Action

Related compounds have been known to mediate tumoricidal and bactericidal actions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride involves the reaction of 2-ethylpiperidine with piperidine in the presence of hydrochloric acid to form the desired compound. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the product.", "Starting Materials": [ "2-ethylpiperidine", "piperidine", "hydrochloric acid" ], "Reaction": [ "Add 2-ethylpiperidine and piperidine in a 1:1 molar ratio to a round-bottom flask.", "Add hydrochloric acid to the flask to initiate the reaction.", "Heat the flask under reflux conditions for several hours to ensure complete conversion of the starting materials to the product.", "After the reaction is complete, cool the mixture to room temperature.", "Extract the product with an organic solvent such as ether or dichloromethane.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent to obtain 4-(2-Ethyl-1-piperidinyl)piperidine dihydrochloride as a white crystalline solid." ] } | |

Número CAS |

1220020-11-0 |

Fórmula molecular |

C12H25ClN2 |

Peso molecular |

232.79 g/mol |

Nombre IUPAC |

2-ethyl-1-piperidin-4-ylpiperidine;hydrochloride |

InChI |

InChI=1S/C12H24N2.ClH/c1-2-11-5-3-4-10-14(11)12-6-8-13-9-7-12;/h11-13H,2-10H2,1H3;1H |

Clave InChI |

YZLXCGQFIQTDFN-UHFFFAOYSA-N |

SMILES |

CCC1CCCCN1C2CCNCC2.Cl.Cl |

SMILES canónico |

CCC1CCCCN1C2CCNCC2.Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)

![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)